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Compound of Interest

Compound Name:
3-Amino-L-alanine ethyl ester

2HCl

Cat. No.: B8096690

Get Quote

Technical Monograph & Characterization Guide

Introduction & Molecule Profile[1][2][3][4][5]
3-Amino-L-alanine ethyl ester dihydrochloride (also known as L-2,3-Diaminopropionic acid ethyl

ester 2HCl or L-DAP ethyl ester) represents a unique class of "short-chain" basic amino acids.

Unlike lysine or ornithine, the proximity of the

-amino group to the chiral center and the carbonyl moiety creates a high-density electronic
environment, making it a potent chelator and a reactive intermediate for diketopiperazine (DKP)
formation.

This guide moves beyond basic identification, offering a rigorous structural validation workflow

designed for drug development environments where enantiomeric excess (

) and salt stoichiometry are critical quality attributes (CQAs).
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Parameter Detail

IUPAC Name
Ethyl (2S)-2,3-diaminopropanoate

dihydrochloride

Common Synonyms
L-DAP ethyl ester 2HCl; 3-Amino-L-alanine ethyl

ester 2HCl

Molecular Formula

Molecular Weight 205.08 g/mol (Salt); 132.16 g/mol (Free Base)

CAS Number
150408-87-0 (Generic/Base related), 54897-59-

5 (DL-form ref)

Chirality
L-isomer (

-configuration)

Structural Characterization Strategy
To validate this molecule, one must confirm four distinct structural features: the ethyl ester

integrity, the presence of two amino groups (protonated), the carbon backbone connectivity,

and the specific L-enantiomer configuration.

Nuclear Magnetic Resonance (NMR) Analysis
The proximity of the two ammonium groups causes significant deshielding. Analysis should be

performed in DMSO-

to observe exchangeable protons or

for backbone clarity.

Predicted

H NMR Shifts (DMSO-

, 400 MHz)
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1.24 ppm (t, 3H,

Hz): Methyl group of the ethyl ester (-OCH

CH

).

3.20 - 3.45 ppm (m, 2H):

-methylene protons (-CH

-NH

). These often appear as diastereotopic multiplets due to the adjacent chiral center.

4.21 ppm (q, 2H,

Hz): Methylene of the ethyl ester (-OCH

CH

).

4.45 ppm (m, 1H):

-methine proton (-CH-). Significant downfield shift due to the electron-withdrawing ester and
ammonium groups.

8.60 - 9.00 ppm (br s, 6H): Ammonium protons (

-NH

and

-NH

). Note: These disappear in

.

C NMR Shifts (DMSO-

)
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13.9 ppm: Ester methyl carbon.

38.5 ppm:

-carbon (CH

).

51.2 ppm:

-carbon (CH).

62.5 ppm: Ester methylene carbon.

167.8 ppm: Carbonyl carbon (C=O).

Mass Spectrometry (ESI-MS)
Ionization Mode: Positive Electrospray (+ESI).

Base Peak:

at m/z 133.1.

Fragmentation:

116 (Loss of NH

).

87 (Loss of OEt/Ethanol).

60 (Characteristic fragment for amino esters).

Critical Stability & Handling (The "Hidden" Risk)
The core risk with 3-Amino-L-alanine ethyl ester is intramolecular cyclization. At neutral or basic

pH, the

-amino group can attack the ester carbonyl, leading to the formation of a lactam (2-
imidazolidinone derivative) or dimerization to a diketopiperazine (DKP).

Storage Rule: Must be stored at -20°C under Argon/Nitrogen.
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Handling Rule: Always maintain acidic conditions (pH < 4) during solution handling to keep

amines protonated (

) and non-nucleophilic.

Hygroscopicity: The 2HCl salt is extremely hygroscopic. Weighing must be done in a

desiccated glove box or rapidly to prevent hydrolysis.

Analytical Workflow & Diagrams
Diagram 1: Structural Connectivity & NMR Correlations
This diagram visualizes the key COSY (Through-bond H-H) and HMBC (Long-range H-C)

correlations required to confirm the structure.
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Caption: Key NMR correlations. Blue dotted lines indicate scalar coupling (COSY); Red dotted

lines indicate long-range heteronuclear coupling (HMBC).

Diagram 2: Purity & Validation Workflow
A self-validating protocol to ensure the material is suitable for drug development.
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Phase 1: Identity Confirmation

Phase 2: Purity & Counter-ion

Phase 3: Stereochemistry

Raw Material
(3-Amino-L-alanine Ethyl Ester 2HCl)

1H NMR (D2O)
Confirm Ethyl & Backbone

LC-MS (+ESI)
Target Mass: 133.1 Da

HPLC (HILIC Mode)
Detect DKP/Free Acid impurities

Argentometric Titration
Confirm 2.0 eq Chloride

Specific Rotation [α]D
(Compare to Lit.)

Marfey's Analysis
(Derivatization w/ FDAA)

QA Release
Certificate of Analysis

Click to download full resolution via product page

Caption: Analytical workflow ensuring chemical identity, salt stoichiometry (2HCl), and

enantiomeric purity.
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Experimental Protocols
HPLC Purity Method (HILIC Mode)
Standard Reverse Phase (C18) is often unsuitable due to the high polarity of the diamino salt

(it elutes in the void volume). Hydrophilic Interaction Liquid Chromatography (HILIC) is

required.

Column: Amide-functionalized HILIC column (e.g., TSKgel Amide-80 or Waters XBridge

Amide).

Mobile Phase A: 100 mM Ammonium Formate (pH 3.0).

Mobile Phase B: Acetonitrile.

Gradient: 90% B to 60% B over 20 minutes.

Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD (Charged

Aerosol Detection).

Rationale: Low pH prevents amine degradation; High organic start retains the polar salt.

Chloride Content Determination (Titration)
To confirm the material is the dihydrochloride (2HCl) and not the monohydrochloride.

Dissolve 50 mg of sample in 20 mL deionized water.

Add 1 mL of 5% Potassium Chromate indicator.

Titrate with 0.1 M Silver Nitrate (

) until a reddish-brown precipitate persists.

Calculation:

.

Theoretical Cl for 2HCl salt = 34.5%.
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Theoretical Cl for 1HCl salt = 21.1%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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